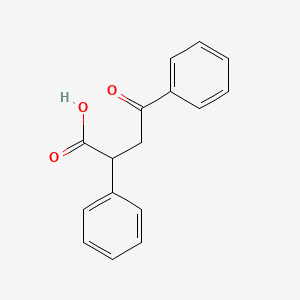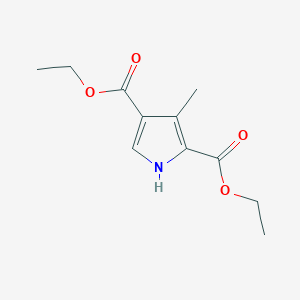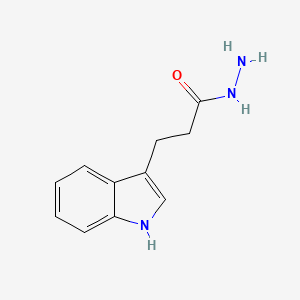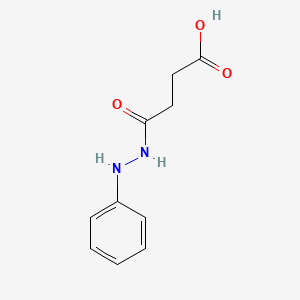
Acide 4-oxo-2,4-diphénylbutanoïque
Vue d'ensemble
Description
4-Oxo-2,4-diphenylbutanoic acid, also known as ketorofenic acid, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain and inflammation. It belongs to the family of arylpropionic acids and is structurally related to other NSAIDs such as ibuprofen and naproxen. Ketorolac is used in the treatment of moderate to severe pain, including postoperative pain, and is available in both oral and injectable forms.
Applications De Recherche Scientifique
Applications Pharmaceutiques
L'acide 4-oxo-2,4-diphénylbutanoïque est un bloc de construction intéressant pour la découverte de médicaments . Il a été constaté que plusieurs dérivés de ce composé présentaient une activité biologique, ce qui en fait un candidat potentiel pour le traitement de diverses conditions de santé .
Traitement du Cancer
Certains dérivés de l'this compound ont montré un potentiel dans le traitement du cancer . Cela ouvre de nouvelles voies de recherche en oncologie, avec la possibilité de développer des thérapies anticancéreuses plus efficaces et plus ciblées .
Troubles Neurodégénératifs
La recherche a indiqué que l'this compound pourrait être utilisé dans le traitement des troubles neurodégénératifs . Il s'agit d'un domaine de recherche prometteur, compte tenu de la prévalence croissante des maladies neurodégénératives dans le monde .
Conditions Métaboliques
L'this compound a également été associé au traitement des conditions métaboliques . Cela suggère qu'il pourrait être utilisé dans le développement de médicaments pour des affections telles que le diabète ou l'obésité .
Conditions Gastriques
Il existe des preuves suggérant que l'this compound pourrait être utilisé pour traiter les conditions gastriques . Cela pourrait conduire au développement de nouveaux traitements pour des affections telles que la gastrite ou les ulcères peptiques .
Propriétés Antimicrobiennes
L'this compound s'est avéré avoir des propriétés antimicrobiennes . Cela en fait un candidat potentiel pour le développement de nouveaux agents antimicrobiens, qui sont de plus en plus nécessaires en raison de l'augmentation des bactéries résistantes aux antibiotiques .
Propriétés Antifongiques
En plus de ses propriétés antimicrobiennes, l'this compound s'est également avéré avoir des propriétés antifongiques . Cela pourrait conduire au développement de nouveaux médicaments antifongiques, qui sont particulièrement nécessaires pour le traitement des infections fongiques invasives .
Structure Cristalline et Polymorphisme
La structure cristalline de l'this compound a été étudiée, et il a été constaté qu'elle présente un polymorphisme . Comprendre la relation entre divers paramètres tels que la densité d'emballage, la présence de différentes interactions au sein du cristal et l'énergie du réseau cristallin est d'une grande importance pour le développement de nouveaux matériaux présentant des propriétés physiques spécifiques et des applications dans divers domaines de la science et de la technologie .
Mécanisme D'action
Target of Action
The primary target of 4-Oxo-2,4-diphenylbutanoic acid is MenB , the 1,4-dihydroxyl-2-naphthoyl-CoA synthase in the bacterial menaquinone (MK) biosynthesis pathway . This enzyme plays a crucial role in the production of menaquinone, an essential component of the electron transport chain in bacteria.
Mode of Action
4-Oxo-2,4-diphenylbutanoic acid inhibits MenB through the formation of an adduct with coenzyme A (CoA) . This interaction prevents MenB from participating in the MK biosynthesis pathway, thereby disrupting the electron transport chain and inhibiting bacterial growth.
Biochemical Pathways
The compound affects the menaquinone biosynthesis pathway . By inhibiting MenB, it disrupts the production of menaquinone, a key electron carrier in the bacterial electron transport chain. This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on ATP, such as DNA replication, protein synthesis, and nutrient uptake.
Result of Action
The inhibition of MenB by 4-Oxo-2,4-diphenylbutanoic acid leads to a disruption in the production of menaquinone . This disruption can cause a decrease in ATP production, leading to a slowdown or halt in bacterial growth. The exact molecular and cellular effects would depend on the specific bacterial strain and its reliance on the menaquinone pathway.
Analyse Biochimique
Biochemical Properties
4-Oxo-2,4-diphenylbutanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme cyclooxygenase, where 4-Oxo-2,4-diphenylbutanoic acid acts as an inhibitor. This interaction is crucial in the modulation of inflammatory responses. Additionally, 4-Oxo-2,4-diphenylbutanoic acid has been shown to bind to serum albumin, which affects its distribution and availability in the bloodstream .
Cellular Effects
4-Oxo-2,4-diphenylbutanoic acid influences various cellular processes. It has been observed to affect cell signaling pathways, particularly those involved in inflammation and pain. By inhibiting cyclooxygenase, 4-Oxo-2,4-diphenylbutanoic acid reduces the production of prostaglandins, which are mediators of inflammation. This leads to a decrease in inflammatory responses and pain sensation. Furthermore, 4-Oxo-2,4-diphenylbutanoic acid has been shown to impact gene expression related to inflammatory pathways .
Molecular Mechanism
The molecular mechanism of 4-Oxo-2,4-diphenylbutanoic acid involves its interaction with cyclooxygenase enzymes. By binding to the active site of these enzymes, 4-Oxo-2,4-diphenylbutanoic acid inhibits their activity, leading to a reduction in the synthesis of prostaglandins. This inhibition is achieved through the formation of a stable complex between 4-Oxo-2,4-diphenylbutanoic acid and the enzyme, preventing the conversion of arachidonic acid to prostaglandins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxo-2,4-diphenylbutanoic acid have been studied over time. It has been found to be relatively stable under standard laboratory conditions. Prolonged exposure to light and heat can lead to its degradation. Long-term studies have shown that 4-Oxo-2,4-diphenylbutanoic acid maintains its inhibitory effects on cyclooxygenase over extended periods, making it a reliable compound for biochemical research .
Dosage Effects in Animal Models
The effects of 4-Oxo-2,4-diphenylbutanoic acid vary with different dosages in animal models. At low doses, it effectively reduces inflammation and pain without causing significant adverse effects. At higher doses, 4-Oxo-2,4-diphenylbutanoic acid can lead to toxicity, including gastrointestinal disturbances and renal impairment. These findings highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
4-Oxo-2,4-diphenylbutanoic acid is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites are then excreted through the kidneys. The interaction of 4-Oxo-2,4-diphenylbutanoic acid with cytochrome P450 enzymes can affect the metabolic flux and levels of other metabolites in the body .
Transport and Distribution
The transport and distribution of 4-Oxo-2,4-diphenylbutanoic acid within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to bind to serum albumin, which facilitates its transport in the bloodstream. Additionally, 4-Oxo-2,4-diphenylbutanoic acid can cross cell membranes through passive diffusion, allowing it to reach its target sites within cells .
Subcellular Localization
The subcellular localization of 4-Oxo-2,4-diphenylbutanoic acid is primarily in the cytoplasm and nucleus. It does not possess specific targeting signals or post-translational modifications that direct it to specific organelles. Its presence in the cytoplasm and nucleus allows it to interact with various enzymes and proteins involved in inflammatory pathways.
Propriétés
IUPAC Name |
4-oxo-2,4-diphenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c17-15(13-9-5-2-6-10-13)11-14(16(18)19)12-7-3-1-4-8-12/h1-10,14H,11H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTJVYXJKBFVHPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40287292 | |
| Record name | 4-oxo-2,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4370-96-1 | |
| Record name | γ-Oxo-α-phenylbenzenebutanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4370-96-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 50151 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004370961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC59920 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59920 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4370-96-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50151 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-oxo-2,4-diphenylbutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40287292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(2-Formylphenoxy)ethoxy]benzaldehyde](/img/structure/B1295833.png)







![5-Isobutyl-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1295847.png)

